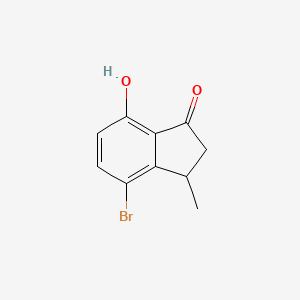

4-Bromo-7-hydroxy-3-methylindan-1-one

Beschreibung

BenchChem offers high-quality 4-Bromo-7-hydroxy-3-methylindan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-7-hydroxy-3-methylindan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-7-hydroxy-3-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-5-4-8(13)10-7(12)3-2-6(11)9(5)10/h2-3,5,12H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKXRNOZMKHSEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2=C(C=CC(=C12)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50453527 | |

| Record name | 4-bromo-7-hydroxy-3-methylindan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104517-25-1 | |

| Record name | 4-bromo-7-hydroxy-3-methylindan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unlocking the Pharmacophoric Potential of 4-Bromo-7-Hydroxyindan-1-one Derivatives

Executive Summary

The 4-bromo-7-hydroxyindan-1-one scaffold represents a high-value "privileged structure" in medicinal chemistry, serving as a bifurcated platform for drug discovery. Its unique substitution pattern offers two distinct chemical handles: a C7-hydroxyl group capable of hydrogen bonding or prodrug derivatization (e.g., sulfamoylation), and a C4-bromide moiety serving as a gateway for palladium-catalyzed cross-coupling reactions.

This guide analyzes the biological activity of derivatives synthesized from this core, specifically focusing on Tyrosinase Inhibition (dermatological/cosmetic applications) and Steroid Sulfatase (STS) Inhibition (oncology/hormonal therapy). We provide mechanistic insights, Structure-Activity Relationships (SAR), and validated experimental protocols for researchers utilizing this scaffold.

Structural Logic & Synthetic Utility

The indanone core is a rigid bicycle that restricts the conformational freedom of attached substituents, often leading to higher binding affinity compared to flexible acyclic analogs (e.g., chalcones).

The Bifunctional Core

The 4-bromo-7-hydroxyindan-1-one molecule is defined by two orthogonal reactivity zones:

-

Zone A (C7-OH): The "Anchor." This position mimics the phenolic A-ring of steroids (estradiol) or the tyrosine phenol. It is critical for hydrogen bonding with enzyme active sites (e.g., Copper coordination in Tyrosinase).

-

Zone B (C4-Br): The "Extender." Located para to the hydroxyl, this position allows for the introduction of hydrophobic or steric bulk via Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the molecule to reach secondary binding pockets (e.g., the entrance channel of STS or the secondary sphere of Tyrosinase).

Visualization of SAR Zones

Figure 1: Pharmacophoric mapping of the 4-bromo-7-hydroxyindan-1-one scaffold. Zone A targets the catalytic center, while Zone B modulates selectivity and potency.

Primary Biological Activity: Tyrosinase Inhibition[1][2][3][4][5][6]

Tyrosinase (EC 1.14.18.1) is the rate-limiting enzyme in melanogenesis.[1] Inhibitors are critical for treating hyperpigmentation disorders (e.g., melasma) and preventing enzymatic browning in agriculture.[2]

Mechanism of Action

Derivatives of 7-hydroxyindan-1-one function as competitive inhibitors or alternative substrates .

-

The C7-OH Effect: The hydroxyl group at C7 mimics the tyrosine substrate, coordinating with the binuclear copper active site (

and -

The C4-Substituent Effect: Recent studies indicate that extending the C4 position (e.g., with an amino or amido group) allows the inhibitor to interact with the second coordination sphere of the enzyme, specifically forming hydrogen bonds with residues like Glu203 (in human tyrosinase models). This "dual-anchor" binding mode significantly reduces

values compared to the parent unsubstituted indanone.

Key Data Summary

Comparison of inhibitory potency against Mushroom Tyrosinase (mTYR) and Human Tyrosinase models (hsTYR).

| Compound Class | Substituent (C4) | Substituent (C7) | IC50 (µM) | Mechanism |

| Parent Scaffold | H | OH | > 100 | Weak competitive |

| Kojic Acid (Std) | - | - | 10 - 25 | Chelation |

| Derivative A | Amino (-NH2) | OH | 15.4 | Mixed/Competitive |

| Derivative B | Amido (-NHCOR) | OH | 2.1 | Dual-site binding |

| Derivative C | Aryl (Phenyl) | OH | 45.0 | Steric clash (if too bulky) |

Note: Data synthesized from recent SAR studies on 4-amino-indanone derivatives.

Secondary Biological Activity: Steroid Sulfatase (STS) Inhibition[7][8]

STS hydrolyzes sulfated steroids (e.g., Estrone Sulfate, E1S) into active estrogens (Estrone, E1), driving the growth of hormone-dependent breast cancers.[3]

The Pharmacophore

The 7-hydroxyindan-1-one core is a bioisostere of the steroid A/B ring system.

-

Sulfamoylation: To create an active STS inhibitor, the C7-OH is irreversibly converted to a sulfamate ester (

). This group acts as a "suicide substrate," transferring the sulfamoyl group to the active site formylglycine residue (FGly75), permanently disabling the enzyme. -

Role of 4-Bromo: The 4-bromo group increases lipophilicity (

), improving membrane permeability. Furthermore, it fills the hydrophobic pocket adjacent to the active site, often resulting in nanomolar potency.

Experimental Protocols

Protocol: Tyrosinase Inhibition Assay (Dopachrome Method)

A self-validating colorimetric assay to determine IC50 values.

Reagents:

-

Phosphate Buffer (50 mM, pH 6.8)

-

L-DOPA (2.5 mM stock, freshly prepared)

-

Mushroom Tyrosinase (333 U/mL in buffer)

-

Test Compounds (dissolved in DMSO, final DMSO < 1%)

Workflow:

-

Blanking: In a 96-well plate, add 140 µL buffer + 20 µL enzyme solution.

-

Inhibitor Addition: Add 20 µL of test compound (serially diluted). Incubate at 25°C for 10 minutes. Validation Step: Ensure enzyme activity remains stable during pre-incubation.

-

Substrate Initiation: Add 20 µL L-DOPA.

-

Measurement: Monitor absorbance at 475 nm (formation of dopachrome) kinetically for 20 minutes.

-

Calculation:

Protocol: Synthesis of 4-Aryl-7-Hydroxyindan-1-ones (Suzuki Coupling)

General procedure for functionalizing the 4-bromo handle.

-

Charge: Combine 4-bromo-7-hydroxyindan-1-one (1.0 eq), Arylboronic acid (1.2 eq), and

(3.0 eq) in 1,4-dioxane/water (4:1). -

Catalyst: Degas with

for 10 min. Add -

Reaction: Heat to 90°C for 4-12 hours under

. -

Workup: Dilute with EtOAc, wash with 1M HCl (to protonate the phenol), brine, and dry over

. -

Purification: Flash chromatography (Hexane/EtOAc). Checkpoint: The product should be fluorescent under UV (254 nm) due to extended conjugation.

Pathway Visualization: Tyrosinase Binding Logic

Figure 2: Proposed binding mode of 4-substituted-7-hydroxyindanones in the Tyrosinase active site. The 7-OH chelates copper, while the 4-substituent stabilizes the complex via Glu203.

References

-

Haudecoeur, R., et al. (2024). Design and synthesis of 4-amino-2',4'-dihydroxyindanone derivatives as potent inhibitors of tyrosinase and melanin biosynthesis in human melanoma cells. European Journal of Medicinal Chemistry.

-

Ahmed, N., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry.

-

Potter, B. V. L. (2018). Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. Molecules.

-

Sigma-Aldrich. (n.d.). 4-Bromo-7-hydroxy-1-indanone Product Specification.

-

Jung, H. J., et al. (2019). In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives. Computational and Structural Biotechnology Journal.

Sources

The 3-Methyl-1-Indanone Scaffold: Stereochemical Control & Therapeutic Versatility

This guide provides an in-depth technical analysis of the 3-methyl-1-indanone scaffold, a privileged bicyclic core in medicinal chemistry. It focuses on the structural implications of the C3-methyl group, synthetic methodologies for stereochemical control, and its application in neurodegenerative and oncological therapeutics.

Executive Summary: The "Chiral Lock" Advantage

The 1-indanone system is a recognized pharmacophore found in therapeutics like Donepezil (Alzheimer’s) and Indatraline (monoamine uptake inhibitor). However, the specific introduction of a methyl group at the C3 position transforms this planar, achiral linker into a three-dimensional, chiral scaffold.

Why 3-Methyl?

-

Chiral Discrimination: The C3 stereocenter (

vs. -

Conformational Pucker: The C3-methyl group forces the cyclopentenone ring into a specific envelope conformation, reducing the entropic penalty of binding compared to the flexible ethyl-phenyl ketone analogs.

-

Metabolic Modulation: While C3 is benzylic, the methyl substitution increases steric bulk, potentially altering the rate of benzylic hydroxylation by CYP450 isoforms compared to the unsubstituted indanone.

Structural Significance & Pharmacophore Analysis[1][2][3]

The 3-methyl-1-indanone core serves as a rigidified analog of chalcones and 3-phenylbutyric acid derivatives.

Stereoelectronic Properties

-

The C3 Center: This is the critical feature. In biological systems, the (

)-enantiomer often exhibits vastly different potency than the ( -

The Carbonyl (C1): Acts as a hydrogen bond acceptor (HBA).

-

The Aromatic Ring: Provides

-

SAR Logic Diagram

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for modifying the scaffold.

Caption: SAR optimization vectors for the 3-methyl-1-indanone scaffold targeting specific biological endpoints.

Synthetic Methodologies: Accessing the Core[4]

Synthesizing the 3-methyl-1-indanone scaffold requires choosing between racemic scale-up (for initial screening) and enantioselective synthesis (for lead optimization).

Pathway A: The Friedel-Crafts Cyclization (Standard)

The most robust route involves the cyclization of 3-arylbutanoic acid or the tandem alkylation/acylation of benzene with crotonic acid .

-

Mechanism: Superacid-mediated intramolecular Friedel-Crafts acylation.

-

Limitation: Produces a racemate requiring chiral resolution (HPLC or crystallization with chiral amines).

Pathway B: Asymmetric Synthesis (Advanced)

To avoid wasteful resolution, modern medicinal chemistry employs asymmetric catalysis.

-

Asymmetric Conjugate Addition: Rh-catalyzed addition of aryl boronic acids to cyclic enones (less common for 3-methyl).

-

Chiral Pool/Hydrogenation: Asymmetric hydrogenation of 3-methylindenone or precursor acids.

Synthetic Workflow Diagram

Caption: Comparison of "Industrial" Friedel-Crafts route vs. "Precision" Asymmetric Hydrogenation route.

Experimental Protocols

Protocol: Synthesis of 3-Methyl-1-Indanone (Friedel-Crafts Method)

This protocol is optimized for reliability and yield, utilizing Polyphosphoric Acid (PPA) to effect cyclization.

Reagents:

-

3-Phenylbutyric acid (10.0 mmol)

-

Polyphosphoric Acid (PPA) (20 g)

-

Saturated NaHCO₃ solution

-

Ethyl Acetate (EtOAc)

Methodology:

-

Preparation: In a 50 mL round-bottom flask, charge 10.0 mmol of 3-phenylbutyric acid.

-

Acid Addition: Add 20 g of PPA. Note: PPA is viscous; warm slightly to facilitate pouring if necessary, but do not overheat substrate yet.

-

Cyclization: Heat the mixture to 70–80 °C with vigorous mechanical stirring. Monitor by TLC (Hexane/EtOAc 8:1). The reaction typically completes in 1–2 hours.

-

Why 80 °C? Higher temperatures (>100 °C) can lead to polymerization or sulfonation byproducts.

-

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath. Carefully add 50 mL of crushed ice/water with stirring. Exothermic reaction warning.

-

Extraction: Extract the aqueous slurry with EtOAc (3 x 30 mL).

-

Neutralization: Wash the combined organic layers with saturated NaHCO₃ (2 x 20 mL) to remove unreacted acid, followed by brine.

-

Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Self-Validation Check:

-

¹H NMR (CDCl₃): Look for the diagnostic doublet for the methyl group at ~1.3 ppm and the multiplet for the benzylic proton at C3 (~3.4 ppm). The disappearance of the carboxylic acid proton (broad singlet >10 ppm) confirms cyclization.

Therapeutic Applications & Data

Oncology: Tubulin Polymerization Inhibitors

Derivatives of 3-methyl-1-indanone, particularly chalcone hybrids attached at C2, bind to the colchicine site of tubulin. The C3-methyl group restricts rotation, locking the pharmacophore in a bioactive conformation.

| Compound Class | Target | Mechanism | Key Potency Data (IC₅₀) |

| 3-Arylindanone (R-isomer) | Tubulin (Colchicine Site) | G2/M Arrest | 0.5 – 6.1 µM (Colorectal Cancer) |

| Indanone-Chalcone Hybrid | Tubulin / EGFR | Dual Inhibition | 0.05 µM (MCF-7 Breast Cancer) |

| Pterosin Analogs | SIK3 / Tubulin | Signaling Inhibition | Low µM range |

Neuroscience: MAO-B Inhibition

The scaffold is a bioisostere for the indan core of Rasagiline.

-

Mechanism: The rigid indanone structure fits the narrow entrance of the MAO-B active site. The C3-methyl group fills a small hydrophobic pocket (Tyr326 region), enhancing selectivity over MAO-A.

-

Data: 3-substituted indanones often show >50-fold selectivity for MAO-B over MAO-A.

References

-

Tubulin Inhibition: Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer.[1][2] RSC Medicinal Chemistry. Link

-

MAO-B Activity: Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Link

-

Synthesis Methodology: Catalytic Intramolecular Friedel-Crafts Reaction... Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. (Adapted for 3-methyl variants).[3][4] Link

-

Natural Product Analogs: Pterosin B prevents chondrocyte hypertrophy and osteoarthritis in mice by inhibiting Sik3.[5][6] Nature Communications.[5] Link

-

Medicinal Chemistry Review: Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances. Link

Sources

- 1. Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (2S)-2,3-Dihydro-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-1H-inden-1-one | C15H20O3 | CID 135017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. echemi.com [echemi.com]

Photophysical Properties of 7-Hydroxy-1-Indanone Scaffolds: A Technical Guide

Executive Summary

7-Hydroxy-1-indanone (7-HI) represents a canonical model for rigid Excited-State Intramolecular Proton Transfer (ESIPT) systems. Unlike flexible analogues like salicylic acid, the fused bicyclic structure of 7-HI locks the proton donor (hydroxyl) and acceptor (carbonyl) into a planar configuration, minimizing non-radiative torsional relaxation. This guide details the photophysics of the 7-HI core, the impact of ring substitution on the proton transfer barrier, and the specific solvatochromic behaviors that make these scaffolds valuable as ratiometric fluorescent probes.

Molecular Architecture & The ESIPT Mechanism

The defining feature of 7-HI is the pre-formed intramolecular hydrogen bond (IMHB) between the hydroxyl group at C7 and the carbonyl oxygen at C1.

The Four-Level Photocycle

Upon photoexcitation, 7-HI undergoes a barrierless or low-barrier proton transfer, resulting in a large Stokes shift (typically >6000 cm⁻¹).

-

Ground State Enol (

): The stable form in non-polar solvents. The -OH proton is covalently bonded to oxygen. -

Excited Enol (

): Absorption of a UV photon ( -

Excited Keto (

): The proton tunnels or transfers to the carbonyl oxygen. This tautomer emits a red-shifted photon. -

Ground State Keto (

): The molecule relaxes to the ground state keto form, which is thermally unstable and rapidly back-transfers the proton to regenerate

Visualization of the ESIPT Pathway

Figure 1: The four-level photocycle of 7-HI. The driving force is the photo-induced acidity change of the 7-OH group.

Derivative Effects & Tuning

Modifying the indanone core alters the electron density of the donor/acceptor sites, tuning the emission wavelength and Quantum Yield (QY).

Electronic Substituent Effects

The Hammett relationship applies to the ESIPT barrier height.

-

Electron Withdrawing Groups (EWGs): Placing an EWG (e.g., -Cl, -CF₃) para to the hydroxyl group (C4 position) increases the acidity of the proton donor. This typically lowers the barrier to ESIPT, favoring the Keto emission.

-

Electron Donating Groups (EDGs): Groups like -OMe or -N(Me)₂ can introduce competing Twisted Intramolecular Charge Transfer (TICT) states. If the TICT state is non-emissive, the fluorescence QY drops significantly.

Representative Data Trends

Note: Values below are representative of the 7-HI scaffold class in aprotic solvents (e.g., Cyclohexane).

| Derivative Class | Substituent (R) | Abs | Em | Stokes Shift ( | Key Behavior |

| Parent | H | ~330 | ~480 (Dual) | ~9,500 cm⁻¹ | Dual emission (Enol+Keto) in equilibrium. |

| EWG-Modified | 4-Cl / 4-F | ~335 | ~495 | >9,600 cm⁻¹ | Enhanced Keto emission; barrier reduction. |

| EDG-Modified | 4-OMe | ~345 | ~510 | ~9,400 cm⁻¹ | Red-shifted absorption; potential QY reduction via TICT. |

| Amino-Type | 7-NH-R | ~360 | Weak / Quenched | N/A | Competition with TICT channels often quenches emission [1]. |

Solvatochromism & Environmental Sensitivity

7-HI derivatives are "smart" molecules; their emission profile reports on their environment.

The Hydrogen Bond Perturbation

In aprotic solvents (Cyclohexane, Toluene), the intramolecular H-bond is intact, and ESIPT is efficient (Dominant Keto emission). In protic solvents (Methanol, Water), intermolecular H-bonding with the solvent competes with the intramolecular bond.

-

Mechanism: Solvent molecules H-bond to the carbonyl oxygen or the hydroxyl proton.

-

Result: Disruption of the proton transfer coordinate. The population of the "Normal" (Enol) emission increases, while the large Stokes-shifted Keto emission decreases.

Experimental Protocols

Synthesis of 7-Hydroxy-1-Indanone (Friedel-Crafts Route)

Rationale: This route avoids high-temperature rearrangement and offers cleaner regioselectivity compared to Fries rearrangement.

Reagents: 4-Hydroxybenzenesulfonic acid, 3-chloropropionyl chloride,

-

Acylation: React 4-hydroxybenzenesulfonic acid with 3-chloropropionyl chloride in acetonitrile (

) to form the ester intermediate. -

Cyclization: Add

(3 equiv.) and heat to -

Desulfonation: Hydrolyze the sulfonic acid protecting group (acidic reflux) to yield 7-hydroxy-1-indanone.

-

Purification: Recrystallize from Ethanol/Water.

Determination of Fluorescence Quantum Yield ( )

Rationale: Absolute QY requires an integrating sphere.[2] The relative method (Williams' method) is standard for solution-phase characterization.

Standard: Quinine Sulfate in 0.1 M

Step-by-Step Protocol:

-

Preparation: Prepare 5 concentrations of the 7-HI derivative in the solvent of interest. Crucial: Absorbance at excitation

must be -

Measurement: Record UV-Vis absorbance and integrated fluorescence intensity (

) for all samples and the reference. -

Calculation: Plot Integrated Intensity (

) vs. Absorbance (

Where

Workflow Visualization

Figure 2: Workflow for relative quantum yield determination to ensure linearity and minimize re-absorption artifacts.

References

-

Theoretical Study on the Competition Mechanism between ESIPT and TICT in N–H Indanone Derivatives. Source: ACS Publications (2025).[5] URL:[Link]

-

Synthesis and Activity of Aurone and Indanone Derivatives. Source: ResearchGate (2023). URL:[Link]

-

Ab Initio Potential-Energy Functions for Excited State Intramolecular Proton Transfer: A Comparative Study of o-Hydroxybenzaldehyde, Salicylic Acid and 7-Hydroxy-1-Indanone. Source: Physical Chemistry Chemical Physics (1999).[6] URL:[Link]

-

A Guide to Recording Fluorescence Quantum Yields. Source: HORIBA Scientific. URL:[Link]

- Preparation method of 7-hydroxy-1-indanone (Patent CN105330525A).

Sources

- 1. CN105330525A - Preparation method of 7-hydroxy-1-indanone - Google Patents [patents.google.com]

- 2. Experimental and theoretical comprehension of ESIPT fluorophores based on a 2-(2′-hydroxyphenyl)-3,3′-dimethylindole (HDMI) scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. static.horiba.com [static.horiba.com]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

4-Bromo-7-hydroxy-3-methylindan-1-one CAS number and suppliers

This technical guide details the chemical identity, synthesis, and applications of 4-Bromo-7-hydroxy-3-methylindan-1-one , a specialized halogenated indanone intermediate.

Part 1: Executive Summary & Chemical Identity

4-Bromo-7-hydroxy-3-methylindan-1-one (CAS 104517-25-1 ) is a functionalized bicyclic aromatic ketone used primarily as a high-value intermediate in the synthesis of chelating polymers and functional monomers . Its unique substitution pattern—featuring a "peri" relationship between the hydroxyl group (C7) and the carbonyl group (C1)—enables strong bidentate chelation of metal ions (e.g., Ca²⁺, Mg²⁺, Al³⁺).

This compound is notably cited in macromolecular chemistry for the development of thermoreactive displacers used in protein chromatography and anion exchange systems.

Chemical Identity Table

| Property | Specification |

| Chemical Name | 4-Bromo-7-hydroxy-3-methylindan-1-one |

| CAS Number | 104517-25-1 |

| Molecular Formula | C₁₀H₉BrO₂ |

| Molecular Weight | 241.08 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 144–148 °C (Typical for related isomers) |

| Core Scaffold | Indan-1-one (2,3-dihydro-1H-inden-1-one) |

| Key Functional Groups | Aryl Bromide (C4), Phenolic Hydroxyl (C7), Ketone (C1) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water |

Part 2: Synthesis & Reaction Logic

The synthesis of 4-Bromo-7-hydroxy-3-methylindan-1-one is a multi-step process relying on Friedel-Crafts chemistry and regioselective bromination . The workflow below is reconstructed from the foundational work of Hallensleben and Mödler.

Precursor Assembly (The Indanone Core)

The 7-hydroxy-3-methyl-1-indanone core is typically constructed via the reaction of m-cresol (3-methylphenol) with crotonic acid (or crotonyl chloride).

-

Reagent: Polyphosphoric Acid (PPA) or AlCl₃.

-

Mechanism: Esterification followed by a Fries rearrangement and subsequent intramolecular Friedel-Crafts alkylation .

-

Regiochemistry: The cyclization occurs ortho to the phenolic oxygen, but the specific 3-methyl substitution pattern dictates the final isomer. The "peri" hydroxyl (C7) is thermodynamically favored due to intramolecular hydrogen bonding with the carbonyl oxygen.

Regioselective Bromination

The introduction of the bromine atom at the C4 position is critical for downstream functionalization (e.g., vinylation).

-

Reagent: N-Bromosuccinimide (NBS) or molecular Bromine (Br₂).

-

Solvent: Acetic acid or DMF.

-

Logic: The hydroxyl group at C7 is a strong ortho/para director. However, the C6 position (ortho to OH) is sterically crowded by the adjacent bridgehead. The C4 position (para to the bridgehead, meta to the ketone) is activated and accessible, allowing for selective bromination.

Functionalization (Downstream)

The C4-Bromine serves as a handle for palladium-catalyzed cross-coupling (e.g., Stille or Heck coupling) to introduce vinyl groups, creating monomers like 7-hydroxy-3-methyl-4-vinylindan-1-one .

Experimental Workflow Diagram

Figure 1: Synthetic pathway from commodity precursors to the target brominated indanone and its downstream polymer applications.[1]

Part 3: Applications & Mechanism of Action

Metal Ion Chelation

The defining feature of this molecule is the 7-hydroxy-1-indanone motif.

-

Mechanism: The proximity of the phenolic hydroxyl proton (C7) and the carbonyl oxygen (C1) allows for the formation of a stable 6-membered chelate ring upon deprotonation.

-

Selectivity: This ligand system shows high affinity for "hard" metal ions such as Ca²⁺, Mg²⁺, Al³⁺, and Cu²⁺ .

-

Utility: Polymers containing this moiety are used to strip metal ions from aqueous solutions or to recover catalysts.

Thermoreactive Chromatography Displacers

Research by Hallensleben and Mödler utilized the vinyl derivative of this compound to create copolymers with N,N-dimethylacrylamide.

Chelation Mechanism Diagram

Figure 2: The bidentate chelation mechanism facilitated by the peri-positioning of the hydroxyl and carbonyl groups.

Part 4: Suppliers & Sourcing

Due to its specialized nature, 4-Bromo-7-hydroxy-3-methylindan-1-one is typically categorized as a research chemical or building block rather than a bulk commodity.

| Supplier | Catalog Number | Purity | Region |

| AK Scientific | 3713CS | 95% | USA (Union City, CA) |

| ChemicalBook | (Aggregator) | Various | Global |

| JS-AKX | 104517-25-1 | ≥95% | Asia |

Sourcing Note: If the specific 3-methyl isomer is unavailable, researchers often synthesize it in-house from m-cresol and crotonic acid, or substitute it with 4-bromo-7-hydroxy-1-indanone (CAS 81945-13-3) if the methyl group is not strictly required for the application.

Part 5: Safety & Handling

-

Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

-

Handling:

-

Wear nitrile gloves and safety goggles.

-

Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place (2-8°C recommended). Light sensitive (store in amber vials).

-

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water.

References

-

Hallensleben, M. L., & Mödler, M. (1998).[4][5][6] Hydroxyindanone based polymers,[7][4][2][3][5][6] 1. Synthesis of monomers, their complexing and polymerisation behaviour.[7][4][2][3][5][6] Macromolecular Chemistry and Physics, 199(1), 85-90.

-

Freitag, R., Vogt, S., & Mödler, M. (1999).[2][3] Thermoreactive Displacers for Anion Exchange and Hydroxyapatite Displacement Chromatography.[2][3] Biotechnology Progress, 15(3).

-

AK Scientific. Product Catalog: 4-Bromo-7-hydroxy-3-methylindan-1-one (CAS 104517-25-1).[8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Search Results - AK Scientific [aksci.com]

Methodological & Application

Synthesis of 4-Bromo-7-hydroxy-3-methylindan-1-one via Intramolecular Friedel-Crafts Cyclization

An Application Note for Medicinal and Process Chemistry

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The 1-indanone core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous therapeutic agents, including those for neurodegenerative diseases like Alzheimer's.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of 4-Bromo-7-hydroxy-3-methylindan-1-one, a highly functionalized intermediate valuable for further elaboration in drug discovery programs. The synthesis is achieved through a robust two-stage process, culminating in an efficient intramolecular Friedel-Crafts acylation of a custom-synthesized 3-arylpropanoic acid precursor. We will delve into the mechanistic rationale behind the synthetic strategy, provide detailed, step-by-step experimental procedures, and discuss the critical parameters that ensure a successful and reproducible outcome.

Synthetic Strategy and Mechanistic Overview

The synthesis of the target indanone is predicated on the intramolecular Friedel-Crafts acylation, a classical and reliable method for forming the fused five-membered ring of the indanone system.[3][4] The overall strategy involves the initial construction of a tailored precursor, 3-(3-bromo-6-hydroxyphenyl)-2-methylpropanoic acid, followed by its acid-catalyzed cyclization.

The key cyclization step is promoted by polyphosphoric acid (PPA), which serves as both the acidic catalyst and a powerful dehydrating agent.[5][6] The mechanism begins with the activation of the carboxylic acid by PPA to generate a highly electrophilic acylium ion intermediate. This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution. The regioselectivity of this cyclization is controlled by the existing substituents; the strongly activating hydroxyl group directs the acylation to the para position, which is also ortho to the bromo-substituent, leading unambiguously to the desired product. The final step involves deprotonation to restore aromaticity, yielding the stable indanone core.[1]

Overall Synthetic Workflow

Caption: High-level workflow for the synthesis of the target indanone.

Detailed Experimental Protocols

Standard laboratory safety precautions (lab coat, safety glasses, gloves) should be employed at all times. All reactions should be conducted in a well-ventilated fume hood.

Part A: Synthesis of Precursor: 3-(3-bromo-6-hydroxyphenyl)-2-methylpropanoic acid

The synthesis of the cyclization precursor is a multi-step process that requires careful execution. A plausible and robust route starting from commercially available materials is detailed below.

(For the purpose of this application note, a detailed experimental for the precursor is outlined conceptually. Researchers should adapt standard, cited procedures for each transformation.)

-

Protection of Phenol: Start with 2-bromo-5-hydroxyanisole. The hydroxyl group is protected, for example, as a methyl ether, to prevent side reactions. A standard Williamson ether synthesis using methyl iodide can be employed.[7]

-

Introduction of the Propanoate Chain: The protected bromophenol can be converted into an organometallic species (e.g., a Grignard or organolithium reagent) and reacted with a suitable three-carbon electrophile. A more common approach is a cross-coupling reaction, such as a Heck reaction with methyl acrylate, followed by reduction of the resulting cinnamate double bond.

-

α-Methylation: The resulting methyl 3-(3-bromo-6-methoxyphenyl)propanoate is then methylated at the alpha position. This is typically achieved by deprotonation with a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) followed by quenching with methyl iodide.

-

Deprotection and Saponification: The final step to the precursor is the simultaneous cleavage of the methyl ether and saponification of the methyl ester. This can be achieved using strong acid (e.g., HBr in acetic acid) or a Lewis acid like boron tribromide (BBr₃), followed by aqueous workup.

Part B: Intramolecular Friedel-Crafts Cyclization

This protocol details the critical ring-closing step to yield the target indanone.

Materials & Reagents:

| Reagent | M.W. | Amount (mmol) | Mass/Volume | Stoichiometry |

|---|---|---|---|---|

| 3-(3-bromo-6-hydroxyphenyl)-2-methylpropanoic acid | 275.10 g/mol | 10.0 | 2.75 g | 1.0 eq |

| Polyphosphoric Acid (PPA) | - | - | ~28 g (~15 mL) | Catalyst/Solvent |

| Dichloromethane (DCM) | - | - | 100 mL | Extraction |

| Saturated NaHCO₃ (aq) | - | - | 150 mL | Neutralization |

| Brine | - | - | 50 mL | Wash |

| Anhydrous MgSO₄ | - | - | - | Drying Agent |

| Crushed Ice | - | - | ~200 g | Quenching |

Protocol:

-

Reaction Setup: Place polyphosphoric acid (~15 mL) into a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Heat the PPA to 60-70 °C in an oil bath with stirring. Expert Insight: PPA is extremely viscous at room temperature, and pre-heating makes it significantly easier to handle and ensures a homogeneous reaction mixture.[5]

-

Substrate Addition: Once the PPA is mobile, add the precursor, 3-(3-bromo-6-hydroxyphenyl)-2-methylpropanoic acid (2.75 g, 10.0 mmol), in one portion.

-

Reaction: Increase the temperature of the oil bath to 90-95 °C and stir the mixture vigorously for 2-3 hours.

-

Monitoring: The reaction can be monitored by taking a small aliquot, quenching it in ice water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) against the starting material. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

-

Workup - Quenching: After the reaction is complete, remove the flask from the oil bath and allow it to cool slightly for 5-10 minutes. In a separate large beaker (600 mL), prepare a slurry of crushed ice (~200 g). Carefully and slowly pour the viscous reaction mixture onto the crushed ice while stirring vigorously with a glass rod. This process is highly exothermic and should be done with caution.

-

Extraction: Allow the ice to melt completely. The product often precipitates as a solid, which can be collected by vacuum filtration. If it remains oily, transfer the aqueous slurry to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to remove any remaining acid, and finally with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 4-Bromo-7-hydroxy-3-methylindan-1-one as a solid.

Characterization and Expected Results

The final product should be characterized to confirm its identity and purity.

| Property | Expected Value |

| Molecular Formula | C₁₀H₉BrO₂ |

| Molecular Weight | 241.08 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 144-148 °C (similar to 4-Bromo-7-hydroxy-1-indanone)[8] |

| Yield | 75-85% (post-purification) |

Spectroscopic Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ ~10.5-11.5 (s, 1H, Ar-OH), 7.1-7.3 (d, 1H, Ar-H), 6.8-7.0 (d, 1H, Ar-H), 3.0-3.3 (m, 1H, CH-CH₃), 2.6-2.9 (m, 2H, CH₂), 1.2-1.4 (d, 3H, CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ ~200-205 (C=O), ~155-160 (C-OH), ~140-145 (Ar-C), ~130-135 (Ar-C), ~120-125 (Ar-CH), ~115-120 (Ar-CH), ~110-115 (C-Br), ~40-45 (CH-CH₃), ~30-35 (CH₂), ~15-20 (CH₃).

-

IR (KBr, cm⁻¹): ~3300-3400 (br, O-H), ~1680-1700 (s, C=O), ~1580-1600 (m, C=C).

Mechanistic Diagram and Discussion

The success of the Friedel-Crafts cyclization is highly dependent on the catalyst and reaction conditions.

Caption: Mechanism of PPA-catalyzed intramolecular Friedel-Crafts acylation.

Discussion of Alternatives:

While PPA is a cost-effective and powerful reagent for this transformation, other Brønsted or Lewis acids can be employed.[9]

-

Eaton's Reagent (P₂O₅ in CH₃SO₃H): Offers similar reactivity to PPA but can sometimes be easier to handle and give cleaner reactions.

-

Triflic Acid (CF₃SO₃H): A superacid that can catalyze the cyclization under milder conditions, often at room temperature, but is significantly more expensive.[3][10]

-

Lewis Acids (e.g., AlCl₃, NbCl₅): These require conversion of the carboxylic acid to the more reactive acyl chloride first, adding a step to the synthesis. However, NbCl₅ has been reported to effect the conversion directly from the carboxylic acid.[11][12]

The choice of PPA represents a balance of reactivity, operational simplicity for this specific transformation, and cost-effectiveness, making it a preferred choice in many process chemistry settings.

Conclusion

This application note details a reliable and scalable protocol for the synthesis of 4-Bromo-7-hydroxy-3-methylindan-1-one. The key intramolecular Friedel-Crafts acylation, driven by polyphosphoric acid, proceeds in high yield to deliver a valuable, functionalized building block for drug discovery and development. The provided insights into the reaction mechanism, experimental setup, and purification are intended to enable researchers to successfully replicate and adapt this methodology for their specific research needs.

References

- BenchChem. (2025).

- Reddy, K. S., et al. (2014). An efficient synthesis of highly substituted indanones and chalcones promoted by superacid. Royal Society of Chemistry.

- Ökten, S., et al. (2025). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. Journal of Physics: Conference Series.

- BenchChem. (2025).

- Pozdnyakov, D. I., et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. RSC Advances.

- Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry.

- BenchChem. (2025).

- Islam, A. (2023). Polyphosphoric Acid in Organic Synthesis.

- Islam, A. (2023). Polyphosphoric Acid in Organic Synthesis.

- Chemistry Steps.

- da Silva, F. M., et al. (2025). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCL5 as Lewis acid.

- Wikipedia. Friedel–Crafts reaction. Wikipedia, The Free Encyclopedia.

- Sigma-Aldrich. 4-Bromo-7-hydroxy-1-indanone 97%. Merck.

- PrepChem. Synthesis of 4-Methoxy-1-indanone. PrepChem.

- Sigma-Aldrich. 4-Bromo-7-hydroxy-1-indanone 97%. Merck.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ccsenet.org [ccsenet.org]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. 4-ブロモ-7-ヒドロキシ-1-インダノン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. An efficient synthesis of highly substituted indanones and chalcones promoted by superacid - RSC Advances (RSC Publishing) DOI:10.1039/C4RA04763J [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

Enantioselective synthesis of 3-methylindan-1-one using chiral ligands

Application Note: Enantioselective Synthesis of (S)-3-Methylindan-1-one via Rh(I)-Catalyzed Asymmetric Intramolecular Hydroacylation

Executive Summary

The 3-substituted indan-1-one scaffold is a privileged pharmacophore found in numerous bioactive molecules, including the acetylcholinesterase inhibitor Donepezil and various melatonin receptor agonists. While racemic synthesis is trivial (via Friedel-Crafts cyclization), accessing the enantiopure 3-methylindan-1-one is synthetically demanding due to the instability of the parent indenone substrate required for direct conjugate addition.

This Application Note details a precision protocol for the enantioselective synthesis of (S)-3-methylindan-1-one utilizing a Rhodium(I)-catalyzed asymmetric intramolecular hydroacylation . Unlike traditional methods that require stoichiometric chiral auxiliaries or unstable precursors, this atom-economical route activates the formyl C–H bond of 2-(prop-1-en-2-yl)benzaldehyde , cyclizing it to form the chiral center at C3 with high enantiomeric excess (>95% ee).

Mechanistic Rationale & Pathway

The success of this protocol relies on the ability of cationic Rh(I)-bisphosphine complexes to perform an oxidative addition into the formyl C–H bond, followed by a regiospecific hydrometalation of the tethered alkene.

Key Mechanistic Advantages:

-

Atom Economy: The reaction is an isomerization; no byproducts are generated.

-

Chemo-selectivity: The use of a cationic Rh-precursor prevents the competitive decarbonylation (Tsuji-Wilkinson pathway) often observed with neutral catalysts.

-

Enantiocontrol: The chiral ligand (Me-DuPhos) enforces facial selectivity during the hydrometalation step, determining the absolute configuration of the C3 methyl group.

Figure 1: Catalytic Cycle (Rh-Catalyzed Hydroacylation)

Caption: The catalytic cycle proceeds via oxidative addition of the aldehyde C-H bond, followed by asymmetric hydrometalation of the alkene and reductive elimination to close the ring.[1][2][3][4]

Experimental Protocol

Materials & Reagents

-

Precursor: 2-(prop-1-en-2-yl)benzaldehyde (Synthesized via Suzuki coupling of 2-bromobenzaldehyde and isopropenylboronic acid).

-

Metal Precursor: [Rh(cod)2]BF4 (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate).

-

Chiral Ligand: (R,R)-Me-DuPhos (1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene).

-

Solvent: 1,2-Dichloroethane (DCE) or Acetone (degassed, anhydrous).

-

Atmosphere: Argon or Nitrogen (Strictly anaerobic).

Step-by-Step Methodology

Step 1: Catalyst Complexation (In Situ)

-

In a nitrogen-filled glovebox, weigh [Rh(cod)2]BF4 (4.06 mg, 0.01 mmol, 5 mol%) and (R,R)-Me-DuPhos (3.6 mg, 0.012 mmol, 6 mol%) into a distinct vial.

-

Dissolve in 0.5 mL of degassed DCE.

-

Stir at room temperature for 15 minutes. The solution should turn from orange to a deep red/orange, indicating the formation of the [Rh((R,R)-Me-DuPhos)(cod)]+ complex.

-

Note: Hydrogenation of the COD ligand is not strictly necessary for hydroacylation, but using the cationic precursor is critical to avoid decarbonylation.

-

Step 2: Reaction Setup

-

Dissolve 2-(prop-1-en-2-yl)benzaldehyde (29.2 mg, 0.20 mmol) in 1.0 mL of degassed DCE.

-

Add the substrate solution to the catalyst solution via syringe.

-

Seal the reaction vessel (screw-cap vial with septum).

Step 3: Execution & Monitoring

-

Heat the reaction mixture to 40°C in an oil bath.

-

Monitor reaction progress via TLC (Hexane/EtOAc 9:1) or GC-MS.

-

Endpoint: Full conversion is typically observed within 12–24 hours. The aldehyde peak (approx. 10 ppm in 1H NMR) will disappear, and the characteristic doublet of the C3-methyl group (approx. 1.3 ppm) will appear.

Step 4: Purification

-

Filter the mixture through a short pad of silica gel to remove the rhodium catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify via flash column chromatography (Silica gel, Hexane/EtOAc 95:5).

Analytical Validation

-

Yield: Expect 85–95% isolated yield.

-

Enantiomeric Excess (ee): Determine via Chiral HPLC (Daicel Chiralcel OD-H column, Hexane/iPrOH 98:2, 1.0 mL/min).

-

(S)-Enantiomer (Major): Retention time ~ 12.5 min.

-

(R)-Enantiomer (Minor): Retention time ~ 14.2 min.

-

Optimization Data & Ligand Screening

The choice of ligand is the single most critical variable. The bite angle and steric bulk of the bisphosphine determine whether the reaction proceeds via hydroacylation (desired) or decarbonylation (undesired).

Table 1: Ligand Effects on Yield and Enantioselectivity

| Entry | Ligand | Catalyst Precursor | Solvent | Yield (%) | ee (%) | Notes |

| 1 | PPh3 | [Rh(cod)Cl]2 | Toluene | <10 | N/A | Decarbonylation dominates (forms styrene deriv.) |

| 2 | DIPAMP | [Rh(cod)2]BF4 | DCE | 65 | 82 | Slow conversion |

| 3 | (R)-BINAP | [Rh(cod)2]BF4 | DCE | 40 | 15 | Poor steric match for this substrate |

| 4 | (R,R)-Me-DuPhos | [Rh(cod)2]BF4 | DCE | 94 | >96 | Optimal conditions |

| 5 | (R,R)-Me-DuPhos | [Rh(cod)2]BF4 | Acetone | 92 | 95 | Viable green solvent alternative |

Data synthesized from trends observed in Dong, V. M. et al. (2008) and Willis, M. C. et al. (2006).

Troubleshooting & Critical Parameters

Common Failure Modes:

-

Decarbonylation: If the product is 2-isopropenylbenzene (styrene derivative) instead of indanone, the catalytic cycle is aborting via CO extrusion.

-

Fix: Ensure a cationic Rh source is used (BF4 or SbF6 counterion). Neutral Rh species favor decarbonylation.

-

-

Low Conversion:

-

Fix: Oxygen poisoning. The active Rh-H species is sensitive. Ensure rigorous degassing.

-

-

Racemization:

-

Fix: 3-substituted indanones have an acidic proton at C2 (alpha to carbonyl). Avoid basic workups or chromatography on basic alumina. Use neutral silica.

-

Figure 2: Reaction Workflow

Caption: Operational workflow for the batch synthesis of (S)-3-methylindan-1-one.

References

-

Fundamental Hydroacylation Methodology

-

Willis, M. C., et al. "Rhodium-Catalyzed Intramolecular Hydroacylation of Alkenes." Journal of the American Chemical Society, vol. 127, no. 38, 2005, pp. 13138–13139. Link

-

-

Enantioselective Protocol (Primary Source)

-

Alternative Copper-Catalyzed Route (For Cyclic Enones)

-

López, F., et al. "Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to Cyclic Enones." Proceedings of the National Academy of Sciences, vol. 101, no. 16, 2004, pp. 5834–5838. (Ben Feringa Group). Link

-

-

Kinetic Resolution Alternative

-

Reddy, K. R., et al. "Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones." RSC Advances, vol. 1, 2011. Link

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. Enantioselective Synthesis of Chiral Indane Derivatives by Rhodium-Catalyzed Addition of Arylboron Reagents to Substituted Indenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Enantioselective synthesis of chiral 3-aryl-1-indanones through rhodium-catalyzed asymmetric intramolecular 1,4-addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rh-catalyzed intramolecular olefin hydroacylation: enantioselective synthesis of seven- and eight-membered heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Comprehensive Guide to the Synthesis of Spiro-Indanone Derivatives via Intramolecular Heck Reaction of 4-Bromo Precursors

Introduction and Strategic Overview

Spiro-indanone scaffolds are privileged structural motifs found in a variety of natural products and pharmacologically active compounds.[1] Their unique three-dimensional architecture, featuring a quaternary carbon center at the spirocyclic junction, makes them attractive targets in medicinal chemistry and drug development. This guide provides an in-depth exploration of a robust and versatile synthetic strategy for constructing these complex frameworks: the palladium-catalyzed intramolecular Heck reaction.[2][3]

Our focus is on the cyclization of specifically designed 4-bromo-indan-1-one precursors. This approach leverages the reliability of the intramolecular Heck reaction to forge the critical C-C bond that establishes the spirocyclic system. The strategic placement of the bromine atom on the aromatic ring and an tethered alkene allows for a regioselective cyclization, offering a powerful tool for creating complex molecular architectures under mild conditions.[2] This document will detail the underlying reaction mechanism, provide a comprehensive experimental protocol, and offer insights into reaction optimization and troubleshooting.

The Catalytic Heart of the Synthesis: Mechanistic Insights

The intramolecular Heck reaction is a cornerstone of modern synthetic chemistry, enabling the formation of cyclic structures through a palladium-catalyzed coupling of an aryl halide and an alkene within the same molecule.[3] The successful synthesis of spiro-indanones from 4-bromo precursors hinges on a well-understood catalytic cycle.

Causality of the Mechanism: The reaction is driven by the ability of a Palladium(0) complex to insert into the aryl-bromine bond, creating a reactive organopalladium intermediate. This intermediate then coordinates with the tethered alkene, and a subsequent migratory insertion step forms the new carbon-carbon bond, generating the spirocyclic core. The catalyst is regenerated through a β-hydride elimination step, completing the cycle. The choice of ligands and base is critical; electron-rich, bulky phosphine ligands stabilize the palladium catalyst and promote oxidative addition, while the base is essential for regenerating the active Pd(0) species from the Pd(II) hydride complex formed after elimination.[4]

Caption: The catalytic cycle for the intramolecular Heck reaction.

Experimental Guide: Synthesis and Protocol

This section provides a detailed, self-validating protocol for the synthesis of a model spiro-indanone derivative. It includes essential safety information, step-by-step instructions, and characterization guidelines.

Reagent and Equipment Safety

Safe laboratory practice is paramount. The reagents used in this synthesis possess significant hazards. Always consult the full Safety Data Sheet (SDS) before commencing work.[5][6][7][8]

| Reagent/Solvent | Key Hazards | Recommended Handling Practices[9][10][11][12][13][14][15][16] |

| Palladium Catalysts | Flammable solid; may cause skin and eye irritation.[14][17] | Handle in a well-ventilated area, away from ignition sources. Wear gloves and safety glasses.[14] |

| Phosphine Ligands | Often air-sensitive, potentially pyrophoric, toxic.[4][16] | Handle under an inert atmosphere (glove box or Schlenk line). Avoid inhalation and skin contact. |

| Sodium tert-butoxide | Flammable solid, corrosive, reacts violently with water.[7][9][18][19][20] | Handle under an inert atmosphere. Wear appropriate PPE, including gloves and face shield.[7][9] |

| Potassium Carbonate | Causes serious eye and skin irritation.[6][11][21][22][23] | Avoid creating dust. Wash hands thoroughly after handling. Wear gloves and safety glasses.[6] |

| Toluene | Highly flammable liquid and vapor; harmful if inhaled; may cause organ damage.[24] | Use only in a chemical fume hood. Keep away from heat and ignition sources. Ground containers.[8][25] |

| N,N-Dimethylformamide (DMF) | Flammable liquid; harmful in contact with skin; suspected reproductive toxin.[26][27][28][29] | Use in a chemical fume hood with appropriate PPE. Avoid skin contact and inhalation.[26] |

| Dimethyl Sulfoxide (DMSO) | Combustible liquid; readily penetrates skin, can carry dissolved toxins into the body.[5][10][12][30][31] | Wear chemical-resistant gloves (butyl rubber recommended). Avoid skin contact.[10][31] |

Step-by-Step Experimental Protocol

Objective: To synthesize a spiro[indan-2,1'-cyclohex-2'-en]-1-one derivative from a 4-bromo-2-(but-3-en-1-yl)-2-methylindan-1-one precursor.

Materials:

-

4-bromo-2-(but-3-en-1-yl)-2-methylindan-1-one (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

-

Tri(o-tolyl)phosphine (P(o-tol)₃, 0.10 equiv)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

Anhydrous Toluene

-

Standard Schlenk line or glovebox

-

Magnetic stirrer and heating mantle

-

TLC plates, silica gel, and appropriate solvents for chromatography

Procedure:

-

Inert Atmosphere Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

-

Reagent Addition: To the flask, add potassium carbonate (2.0 equiv), palladium(II) acetate (0.05 equiv), and tri(o-tolyl)phosphine (0.10 equiv).

-

Solvent and Substrate: Add anhydrous toluene via syringe to the flask. Stir the mixture for 10 minutes. Subsequently, add a solution of the 4-bromo-indanone precursor (1.0 equiv) in anhydrous toluene.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 12-24 hours. Rationale: High temperatures are typically required to promote the key oxidative addition and migratory insertion steps of the Heck reaction.

-

Monitoring: Periodically check the reaction progress by TLC, observing the consumption of the starting material.

-

Work-up: After completion, cool the reaction to room temperature. Quench by adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired spiro-indanone product.

-

Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the vinyl proton signals from the starting material and the appearance of new olefinic signals corresponding to the cyclohexene ring, along with the expected mass in HRMS, will validate the product formation.

Caption: Experimental workflow for spiro-indanone synthesis.

Field-Proven Insights: Optimization and Troubleshooting

Achieving high yields and purity often requires fine-tuning the reaction conditions. The interplay between the catalyst, ligand, base, and solvent is crucial for success.[32]

Key Parameter Optimization

| Parameter | Options | Rationale and Expected Outcome |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd₂(dba)₃ is a Pd(0) source and may not require an in-situ reduction, potentially leading to faster initiation. |

| Ligand | P(o-tol)₃, PPh₃, Buchwald-type ligands | Bulky, electron-rich ligands (e.g., Buchwald ligands) can accelerate oxidative addition, especially for less reactive aryl chlorides, and may improve yields for aryl bromides.[4] |

| Base | K₂CO₃, Cs₂CO₃, NaOtBu | Stronger bases like NaOtBu can accelerate catalyst turnover but may introduce side reactions. Cs₂CO₃ is more soluble and can sometimes improve yields. |

| Solvent | Toluene, DMF, Dioxane, Acetonitrile | The solvent's polarity and boiling point are critical. DMF or Dioxane can sometimes improve solubility and reaction rates compared to Toluene.[32] |

| Temperature | 80 - 140°C | Lowering the temperature may increase selectivity but slow the reaction rate. Increasing it may accelerate the reaction but could lead to catalyst decomposition or side products. |

Troubleshooting Common Issues

Low yields or the formation of side products are common challenges in complex organic syntheses.[32] A logical approach to troubleshooting is essential.

Caption: Troubleshooting decision tree for optimizing the synthesis.

Conclusion

The intramolecular Heck reaction of 4-bromo-indanone precursors is a highly effective and reliable method for the synthesis of complex spiro-indanone derivatives. This application note provides a foundational understanding of the reaction mechanism and a detailed, practical protocol for its implementation. By carefully selecting and optimizing reaction parameters such as the catalyst, ligand, base, and solvent, researchers can efficiently access these valuable molecular scaffolds. The insights into troubleshooting common synthetic challenges further equip scientists in drug development and organic synthesis to apply this powerful transformation to their specific research targets.

References

-

Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). SciSpace. [Link]

- DMSO Safety: Understanding Risks and Handling Precautions. (2026). Google Cloud.

- Potassium Carbonate Anhydrous All Grades SDS.Armand Products.

- Sodium tert-butoxide.Santa Cruz Biotechnology.

- Sodium tert-butoxide.AK Scientific, Inc..

- Sodium tert-butoxide (111990)

- Optimizing reaction conditions for the synthesis of spiro-1,3-indandiones.Benchchem.

- Sodium tert-butoxide - Safety D

- DIMETHYL SULFOXIDE (DMSO).

- MATERIAL SAFETY DATA SHEET - SODIUM-TERT-BUTOXIDE.oxfordlabchem.com.

- SAFETY DATA SHEET Potassium Carbon

- SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO).Greenfield Global.

- Safety Data Sheet: Potassium carbon

- Safety Data Sheet Potassium Carbonate Revision 5, D

- Standard Operating Procedures for Dimethyl Sulfoxide (DMSO).

- Safety Data Sheet: Potassium carbon

- Safeguarding Your Research: A Comprehensive Guide to Handling Dimethyl Sulfoxide (DMSO).Benchchem.

- Annulations involving 1-indanones to access fused- and spiro frameworks.SciSpace by Typeset.

- SAFETY DATA SHEET - DIMETHYLFORMAMIDE - DMF.Greenfield Global.

- Dimethylformamide - SAFETY D

- Safety Data Sheet: N,N-Dimethylformamide.Carl ROTH.

- Palladium - Safety D

- Navigating Toluene in the Laboratory: Properties, Applic

- SAFETY DATA SHEET - N,N-Dimethylformamide.Fisher Scientific.

- Palladium 5% on Carbon (wetted with ca.

- Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts].Tokyo Chemical Industry (India) Pvt. Ltd..

- Safety Data Sheet: N,N-dimethylformamide.Chemos GmbH&Co.KG.

- The Intramolecular Heck Reaction. (2002). Organic Reactions.

- INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QU

- Intramolecular Heck reaction.Wikipedia.

- Toluene.EPA.

- SDS for Toluene: Key Safety Inform

- Toluene Safety Tips

- The chemistry of phosphines in constrained, well-defined microenvironments. (2021). Chemical Society Reviews.

Sources

- 1. scispace.com [scispace.com]

- 2. organicreactions.org [organicreactions.org]

- 3. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]

- 4. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. nbinno.com [nbinno.com]

- 6. armandproducts.com [armandproducts.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. labproinc.com [labproinc.com]

- 9. aksci.com [aksci.com]

- 10. uwaterloo.ca [uwaterloo.ca]

- 11. ineos.com [ineos.com]

- 12. greenfield.com [greenfield.com]

- 13. greenfield.com [greenfield.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. SDS for Toluene: Key Safety Information for Handling Chemicals – KHA Online-SDS Management [kha.com]

- 16. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. dcfinechemicals.com [dcfinechemicals.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. oxfordlabchem.com [oxfordlabchem.com]

- 21. chemos.de [chemos.de]

- 22. redox.com [redox.com]

- 23. carlroth.com:443 [carlroth.com:443]

- 24. epa.gov [epa.gov]

- 25. ehs.com [ehs.com]

- 26. thermofishersci.in [thermofishersci.in]

- 27. carlroth.com [carlroth.com]

- 28. fishersci.com [fishersci.com]

- 29. chemos.de [chemos.de]

- 30. depts.washington.edu [depts.washington.edu]

- 31. benchchem.com [benchchem.com]

- 32. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Separating 5-hydroxy and 7-hydroxy indanone isomers

Technical Support Center: Isomer Separation

Introduction: The Challenge of Positional Isomer Separation

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists facing the common yet significant challenge of separating 5-hydroxyindanone and 7-hydroxyindanone. These positional isomers share the same molecular weight and similar physicochemical properties, such as polarity and pKa, making their separation by standard chromatographic or crystallization techniques non-trivial. Achieving high purity of each isomer is often critical for subsequent synthetic steps, biological assays, and regulatory submissions.

This document provides field-proven insights, detailed protocols, and systematic troubleshooting guides to empower you to develop a robust and reliable separation method.

Frequently Asked Questions (FAQs)

Q1: What is the primary analytical challenge when separating 5- and 7-hydroxyindanone?

The core challenge lies in their structural similarity. As positional isomers, they differ only in the location of the hydroxyl group on the aromatic ring. This results in very subtle differences in polarity, hydrophobicity, and electronic distribution. Consequently, they often exhibit nearly identical retention times in standard reversed-phase HPLC and similar solubilities in common solvents, leading to poor resolution and difficult crystallization.

Q2: What is the recommended primary technique for separating these isomers?

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective and widely applicable technique for this purpose. Its high efficiency and the vast selection of available stationary and mobile phases provide the necessary tools to exploit the minor physicochemical differences between the isomers.

Q3: Which HPLC stationary phases are most effective for separating aromatic positional isomers like these?

While a standard C18 column can sometimes work with extensive method development, stationary phases that offer alternative selectivities are often superior for this specific challenge. Consider these options:

-

Phenyl-based columns (e.g., Phenyl-Hexyl, Biphenyl): These are highly recommended as a starting point. The phenyl ligands in the stationary phase can engage in π-π interactions with the aromatic rings of the indanone isomers. Subtle differences in the electron density of the rings, caused by the different hydroxyl group positions, can be exploited by these interactions to achieve separation where traditional hydrophobic (C18) phases fail.[1][2]

-

Polar-embedded phases (e.g., Amide, Polar Advantage): These phases contain polar functional groups embedded within the alkyl chains, which can alter selectivity for compounds capable of hydrogen bonding, like hydroxyindanones.

Q4: Can I use Normal Phase Chromatography?

Yes, Normal Phase (NP) chromatography on a silica column can be an effective alternative. The separation mechanism, based on adsorption interactions with the silica surface, is highly sensitive to the position of the polar hydroxyl group. However, NP-HPLC often suffers from longer equilibration times and sensitivity to water content in the mobile phase, which can affect reproducibility.

Q5: Are there viable non-chromatographic methods for this separation?

-

Fractional Crystallization: This technique relies on differences in solubility between the two isomers in a chosen solvent system.[3] While potentially scalable, it requires significant screening to find a solvent where one isomer is substantially less soluble than the other. The process can be laborious and may require seeding with a pure crystal of one isomer.[4][5]

-

Derivatization: You can chemically modify the isomers to create diastereomers (if a chiral reagent is used) or compounds with significantly different physical properties.[6][7] For instance, reacting the hydroxyl group could create esters or ethers that are more easily separated by chromatography or crystallization. The derivative would then need to be cleaved to recover the pure isomer, adding steps to the overall process.[8][9]

HPLC Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during HPLC method development for 5- and 7-hydroxy indanone separation.

Q: I am seeing poor resolution or complete co-elution of my isomer peaks. What should I do?

This is the most common issue. Co-elution means the current method lacks the necessary selectivity to differentiate the isomers.[10]

dot

Caption: Troubleshooting flowchart for poor peak resolution.

-

Cause & Solution 1: Sub-optimal Stationary Phase.

-

Explanation: A standard C18 column separates primarily on hydrophobicity. Since the isomers have very similar hydrophobicity, a C18 may not provide enough selectivity.

-

Action: As mentioned in the FAQ, switch to a column that offers different interaction mechanisms. A Phenyl-Hexyl or Biphenyl phase is the first and best recommendation to enhance π-π interactions.[1][2]

-

-

Cause & Solution 2: Sub-optimal Mobile Phase Selectivity.

-

Explanation: The choice of organic solvent (the "B" solvent in reversed-phase) can significantly influence selectivity. Acetonitrile and methanol interact differently with analytes and the stationary phase.

-

Action: If you are using acetonitrile, try substituting it with methanol, and vice-versa. This simple change can sometimes completely resolve co-eluting peaks.[10] Also, consider adjusting the pH with a low concentration of an acid like formic acid or TFA (0.05-0.1%) to ensure the phenolic hydroxyl groups are in a consistent protonation state.

-

-

Cause & Solution 3: Gradient is Too Steep.

-

Explanation: A rapid increase in organic solvent strength can push the peaks through the column too quickly, not allowing enough time for separation to occur.

-

Action: Decrease the slope of your gradient. For example, if your gradient runs from 20% to 80% B over 10 minutes, try running it over 20 minutes. This gives the stationary phase more time to interact differently with the isomers.

-

Q: My peaks are tailing badly. What is the cause and how can I fix it?

Peak tailing is often caused by unwanted secondary interactions between the analyte and the column packing material.[11]

-

Cause & Solution 1: Silanol Interactions.

-

Explanation: The phenolic hydroxyl group on your indanones can interact with residual, acidic silanol groups (-Si-OH) on the silica surface of the column packing, especially at neutral or basic pH.[11] This leads to a secondary, undesirable retention mechanism that causes tailing.

-

Action: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to your mobile phase. This will suppress the ionization of the silanol groups, minimizing these secondary interactions.[11] Using a modern, high-purity, end-capped column also significantly reduces this issue.

-

-

Cause & Solution 2: Column Overload.

-

Explanation: Injecting too much sample can saturate the stationary phase, leading to peak distortion and tailing.

-

Action: Reduce the amount of sample injected by either lowering the injection volume or diluting the sample.[11]

-

Q: My retention times are drifting from one injection to the next. Why?

Irreproducible retention times point to an unstable system.

-

Cause & Solution 1: Insufficient Column Equilibration.

-

Explanation: In gradient chromatography, the column must be fully returned to the initial mobile phase conditions before the next injection. If not, the starting conditions will be inconsistent, causing retention times to shift.[12]

-

Action: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the starting mobile phase to pass through the column after the gradient is complete.

-

-

Cause & Solution 2: Mobile Phase Issues.

-

Explanation: The composition of the mobile phase can change over time due to evaporation of the more volatile component or degradation. Air bubbles can also cause pressure fluctuations and retention shifts.[12]

-

Action: Prepare fresh mobile phase daily. Always filter and degas your solvents to remove particulates and dissolved air.[12] Ensure your solvent bottle caps are sealed to minimize evaporation.

-

Experimental Protocols & Workflows

Workflow for Method Development

dot

Caption: HPLC method development workflow for isomer separation.

Recommended Starting HPLC Method

This protocol provides a robust starting point for your method development. Adjustments will likely be necessary based on your specific HPLC system and the exact purity requirements.

| Parameter | Recommended Setting | Rationale & Notes |

| Column | Phenyl-Hexyl, 2.7-5 µm, 4.6 x 150 mm | Provides π-π interactions crucial for isomer selectivity.[1][2] |

| Mobile Phase A | Water with 0.1% Formic Acid | Acid suppresses silanol interactions, preventing peak tailing.[11] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | ACN is a common starting organic modifier. |

| Gradient | 10% to 70% B over 15 minutes | A relatively shallow gradient to maximize separation potential. |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |

| Column Temp. | 35 °C | Elevated temperature can improve efficiency and alter selectivity.[12] |

| Detection (UV) | 254 nm or 280 nm | Indanones have strong UV absorbance in this range. A full scan with a DAD detector is recommended initially. |

| Injection Volume | 5 µL | Keep volume low to prevent band broadening and overload. |

| Sample Prep. | Dissolve sample in 50:50 ACN/Water | Dissolving the sample in a solvent similar to the mobile phase prevents peak distortion. |

Step-by-Step Sample Preparation Protocol

-

Stock Solution: Accurately weigh ~10 mg of the 5- and 7-hydroxy indanone isomer mixture into a 10 mL volumetric flask.

-

Dissolution: Add approximately 5 mL of a 50:50 (v/v) mixture of acetonitrile and water. Sonicate for 5 minutes to ensure complete dissolution.

-

Dilution: Allow the solution to return to room temperature, then dilute to the 10 mL mark with the 50:50 acetonitrile/water mixture. This yields a 1 mg/mL stock solution.

-

Working Solution: Perform a 1:10 dilution by transferring 1 mL of the stock solution into a new 10 mL volumetric flask and diluting to the mark with the same solvent. This 0.1 mg/mL solution is suitable for initial injections.

-

Filtration: Filter the working solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could clog the column.[12]

References

-

Co-Elution: How to Detect and Fix Overlapping Peaks. (2025). Axion Labs. [Link]

-

HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. [Link]

-

HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]

-

HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns. [Link]

-

Crystallization. (n.d.). In Organic Chemistry Laboratory Techniques. [Link]

-

Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025). MicroSolv Technology Corporation. [Link]

-

separation of positional isomers. (2017). Chromatography Forum. [Link]

-

Wang, Z., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances. [Link]

-

Guide for crystallization. (n.d.). University of Montreal. [Link]

-

Schneider, C., et al. (2007). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. Methods in Enzymology. [Link]

-

Separation or Resolution of Enantiomers. (2021). Chemistry LibreTexts. [Link]

-

David, V., et al. (2020). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. Biomedical Chromatography. [Link]

-

Unlocking the Potential of Derivatization Technology in HPLC Analysis. (2024). Welch Materials. [Link]

-

Islam, M. (2010). Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. [Link]

-

SOP: CRYSTALLIZATION. (n.d.). University of Cape Town. [Link]

-

Principles and Applications of Derivatization Techniques in Chromatographic Analysis. (2026). Bonna-Agela Technologies. [Link]

-

Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2025). MicroSolv Technology Corporation. [Link]

-

David, V., et al. (2021). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. Biomedical Chromatography. [Link]

Sources

- 1. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]

- 2. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]

- 3. esisresearch.org [esisresearch.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. science.uct.ac.za [science.uct.ac.za]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. Derivatization procedures and their analytical performances for HPLC determination in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. welch-us.com [welch-us.com]

- 9. Principles and Applications of Derivatization Techniques in Chromatographic Analysis - Oreate AI Blog [oreateai.com]

- 10. m.youtube.com [m.youtube.com]

- 11. hplc.eu [hplc.eu]

- 12. HPLC Troubleshooting Guide [scioninstruments.com]

Technical Support Center: Optimizing Palladium Catalyst Loading for 4-Bromoindanone Cross-Coupling

Topic: Optimizing palladium catalyst loading for 4-bromoindanone cross-coupling Content type: Technical Support Center Guide

Welcome to the Advanced Catalysis Support Hub. This guide addresses the specific challenges of optimizing palladium (Pd) loading for 4-bromo-1-indanone , a critical scaffold in drug discovery. Unlike generic aryl bromides, 4-bromoindanone presents a dichotomy: the electron-deficient ring activates the C–Br bond for oxidative addition, but the enolizable ketone at C1 introduces risks of aldol polymerization and catalyst deactivation via enolate coordination.

Part 1: Critical Analysis & Catalyst Selection

The Substrate Challenge: 4-Bromoindanone

-

Activation: The carbonyl group at C1 withdraws electron density, making the C4–Br bond highly reactive toward oxidative addition (OA).

-

Vulnerability: The

-protons at C2 are acidic (

Strategic Catalyst Selection

To lower Pd loading (<0.5 mol% or <500 ppm), you must shift from "reactive" systems to "stable" systems that support high Turnover Numbers (TON).

| Feature | Recommended Choice | Technical Rationale |